3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE
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Overview
Description
3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is an organic compound that belongs to the class of azines Azines are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the reaction of 9H-fluoren-9-ylidenehydrazine with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties against multidrug-resistant microorganisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with biological targets such as enzymes or receptors. For instance, molecular docking studies have shown that similar compounds can inhibit the activity of enzymes like tyrosinase by binding to their active sites . This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Uniqueness
3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is unique due to its combination of a fluorenylidene moiety and a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-[(E)-pyridin-3-ylmethylideneamino]fluoren-9-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)22-21-13-14-6-5-11-20-12-14/h1-13H/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDAOTAETWZKIH-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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